molecular formula C13H27NO2 B6340490 Ethyl 3-(octylamino)propanoate CAS No. 36341-62-5

Ethyl 3-(octylamino)propanoate

Cat. No. B6340490
CAS RN: 36341-62-5
M. Wt: 229.36 g/mol
InChI Key: WNSNNEUFDRYKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(octylamino)propanoate is an ester, a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are widely known for their characteristic pleasant odors and are often responsible for the fragrances of fruits and flowers . They are used in a variety of applications, including perfumes and flavoring agents .


Molecular Structure Analysis

Esters have a general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . The exact molecular structure of Ethyl 3-(octylamino)propanoate is not directly available from the search results.


Chemical Reactions Analysis

Esters can undergo a variety of chemical reactions. They can participate in condensation reactions similar to the aldol reaction, known as Claisen Condensations . In these reactions, one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .

Scientific Research Applications

Medicine: Anticancer and Antimicrobial Agent Research

Ethyl 3-(octylamino)propanoate may be explored for its potential use in medicine due to the interest in heterocyclic compounds like it for their anticancer and antimicrobial properties . Research could focus on synthesizing derivatives and testing their efficacy against various cancer cell lines and bacterial strains.

Agriculture: Pesticide Formulation

In agriculture, this compound could be investigated as a pesticide component. Esters are known for their low toxicity to humans and high toxicity to pests, making them suitable for grain storage and crop protection .

Industrial Processes: Solvent Applications

The compound’s solvent properties could be utilized in industrial processes. Esters like Ethyl 3-(octylamino)propanoate are used to extract organic solutes from aqueous solutions, which could be beneficial in chemical synthesis and purification steps .

Environmental Science: Pollution Monitoring

In environmental science, the compound could be used in spectroscopic methods to monitor pollutants. Its unique spectroscopic signature could help in the qualitative analysis and quantitative detection of environmental contaminants .

Food Industry: Flavor Enhancements

Research in the food industry could involve using Ethyl 3-(octylamino)propanoate as a flavoring agent due to its ester group, which is often associated with pleasant aromas and tastes in food products .

Cosmetic Products: Fragrance Component

In the cosmetic industry, the compound could be investigated for its use as a fragrance component. Esters are commonly used for their pleasant scents and are found in various beauty and personal care products .

properties

IUPAC Name

ethyl 3-(octylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO2/c1-3-5-6-7-8-9-11-14-12-10-13(15)16-4-2/h14H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSNNEUFDRYKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(octylamino)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(octylamino)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(octylamino)propanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(octylamino)propanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(octylamino)propanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(octylamino)propanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(octylamino)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.